a comprehensive overview of gluconic acid's chemical properties
a comprehensive overview of gluconic acid's chemical properties
An In-Depth Technical Guide to the Chemical Properties of Gluconic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gluconic acid (C₆H₁₂O₇) is a mild, non-toxic, and non-corrosive organic acid derived from the oxidation of glucose.[1] Found naturally in fruits, honey, and wine, it is a versatile polyhydroxycarboxylic acid with significant applications across the pharmaceutical, food, and chemical industries.[2][3] In the pharmaceutical sector, its excellent chelating power, high water solubility, and low toxicity make it and its salts (gluconates) ideal for mineral supplements, drug formulation, and as counter-ions for injectable drugs.[4][5] For drug development professionals, a thorough understanding of its chemical properties is paramount for optimizing formulation stability, bioavailability, and therapeutic efficacy.
This guide provides a comprehensive overview of the core chemical properties of gluconic acid, detailed experimental protocols for their characterization, and visual representations of key chemical processes.
Chemical Structure and Nomenclature
Gluconic acid's structure consists of a six-carbon chain with five hydroxyl (-OH) groups, terminating in a carboxylic acid (-COOH) group.[6] It is one of 16 stereoisomers of 2,3,4,5,6-pentahydroxyhexanoic acid.[6] The physiologically common form is D-gluconic acid, which corresponds to the structure of D-glucose. In aqueous solutions, gluconic acid exists in a dynamic equilibrium with its cyclic esters, the gamma (γ) and delta (δ) gluconolactones.[7]
-
IUPAC Name: (2R,3S,4R,5R)-2,3,4,5,6-Pentahydroxyhexanoic acid
-
Common Names: D-Gluconic acid, Dextronic acid
-
Molecular Formula: C₆H₁₂O₇
-
Condensed Formula: HOCH₂(CHOH)₄COOH
Physicochemical Properties
Gluconic acid is a white crystalline solid at room temperature.[2] It is odorless with a mild acidic taste.[8] Its non-volatile and non-corrosive nature enhances its utility in various applications.[1]
| Property | Value | References |
| Molar Mass | 196.155 g/mol | [2][6] |
| Appearance | Colorless to white crystals or syrupy liquid | [2][8][9] |
| Melting Point | 131 °C (268 °F; 404 K) | [2][6] |
| Density | 1.23 - 1.24 g/cm³ at 25 °C | [2][10] |
| Specific Rotation [α]D²⁰ | -6.7° (c=1 in water) | [11] |
Acidity and Aqueous Behavior
Gluconic acid is a weak organic acid.[12] Its acidity stems from the single carboxylic acid group. The dissociation constant (pKa) is a critical parameter for drug formulation, influencing solubility, stability, and interaction with active pharmaceutical ingredients (APIs). In aqueous solution, the acid partially transforms into an equilibrium mixture with its γ- and δ-lactones.[11]
| Acidity Parameter | Value | Conditions | References |
| pKa | 3.86 | Standard conditions (25 °C, 100 kPa) | [2][6] |
| pKa | 3.60 | 25 °C | [11][13] |
| pKa | 3.62 | 25 °C | [10] |
| pKa | 3.74 ± 0.06 | Potentiometric titration | [9] |
Solubility Profile
Gluconic acid is highly soluble in water due to its multiple polar hydroxyl groups and carboxylic acid functionality, which readily form hydrogen bonds.[9][13] It is slightly soluble in alcohol and generally insoluble in nonpolar organic solvents like ether.[10][13] This high aqueous solubility is advantageous for creating concentrated solutions and for formulating liquid dosage forms.
| Solvent | Solubility | Temperature | References |
| Water | 316 g/L | Standard conditions | [2] |
| Water | Freely Soluble | 25 °C | [10][11] |
| Alcohol | Slightly Soluble | 25 °C | [10][11] |
| Ethanol | Insoluble | - | [13] |
| Ether & Other Organic Solvents | Insoluble | - | [10][11] |
Chelating Properties
A defining characteristic of gluconic acid is the exceptional chelating ability of its conjugate base, the gluconate anion.[14] The carboxylate group and multiple hydroxyl groups act as ligands, forming stable, water-soluble complexes with di- and trivalent metal ions such as Calcium (Ca²⁺), Iron (Fe²⁺/Fe³⁺), Copper (Cu²⁺), and Aluminum (Al³⁺).[2][14] This property is particularly strong in alkaline solutions and surpasses that of other common chelating agents like EDTA and NTA in such conditions.[14] This makes gluconate an effective sequestrant, preventing precipitation of metal hydroxides and enhancing the bioavailability of mineral supplements.[4][5]
| Metal Ion | Log β (Stability Constant) | pH | Method | Reference |
| Ca²⁺ | 1.22 (as pK) | - | Literature | [15] |
| U(VI) | 19.9 ± 2 | 13.3 | Schubert (ion-exchange) | [16] |
| Co²⁺ | 13 to 20 | 13.3 | Schubert (ion-exchange) | [16] |
| Ce³⁺ | 43.9 (for M₂Gluc₁) | 13.3 | Schubert (ion-exchange) | [16] |
| Eu³⁺ | 24 to 38 (for M₁Gluc₁) | 13.3 | Schubert (ion-exchange) | [16] |
| Th(IV) | 1.04 ± 0.12 (for Th(GD₃)²⁺) | 2.0 - 4.6 | pD Titration / NMR |
Chemical Stability and Degradation
Gluconic acid exhibits excellent thermal and chemical stability. It is stable at the boiling point, even in concentrated alkaline solutions, which is a key advantage in industrial cleaning applications.[3][14] However, it is readily biodegradable, degrading by 98% after two days in standard wastewater treatment tests, making it an environmentally friendly compound.[3] Under certain conditions, such as in the presence of specific acids and heat, derivatives like caffeoylgluconic acid can undergo hydrolysis, breaking down into caffeic acid and gluconic acid.
Key Processes and Workflows
Biochemical Production Pathway
Gluconic acid is commercially produced primarily through the aerobic fermentation of glucose by microorganisms like Aspergillus niger.[12] The key enzyme, glucose oxidase, catalyzes the oxidation of the aldehyde group of glucose to form glucono-δ-lactone, which then spontaneously or enzymatically hydrolyzes to gluconic acid.[1]
Caption: Biochemical pathway of gluconic acid production from glucose.
Metal Ion Chelation
The gluconate anion forms a stable chelate with a metal ion by coordinating through its carboxylate oxygen atoms and hydroxyl oxygen atoms. This sequesters the metal ion in a soluble complex.
Caption: Chelation of a metal ion by the gluconate anion.
Experimental Workflow: HPLC Quantification
Quantifying gluconic acid in complex matrices like pharmaceutical formulations or biological samples often requires chromatographic separation. High-Performance Liquid Chromatography (HPLC) is a common and robust method.
Caption: Experimental workflow for gluconic acid quantification by HPLC.
Experimental Protocols
Determination of pKa by Potentiometric Titration
This protocol outlines the determination of the acid dissociation constant (pKa) of gluconic acid using potentiometric titration, a high-precision technique.[6][9]
-
Objective: To determine the pKa of gluconic acid by titrating a solution of the acid with a standard basic solution and monitoring the pH.
-
Materials:
-
Gluconic acid
-
0.1 M Sodium Hydroxide (NaOH), standardized and carbonate-free
-
0.1 M Hydrochloric Acid (HCl)
-
Potassium Chloride (KCl) for ionic strength adjustment
-
Calibrated pH meter and electrode
-
Magnetic stirrer and stir bar
-
Class A burette (50 mL)
-
Volumetric flasks and pipettes
-
-
Methodology:
-
Solution Preparation: Prepare a ~1 mM solution of gluconic acid in deionized water. For a 20 mL sample, this requires dissolving approximately 3.92 mg of gluconic acid.[10]
-
Ionic Strength Adjustment: Add a sufficient amount of KCl to the gluconic acid solution to maintain a constant ionic strength (e.g., 0.15 M) throughout the titration.[10]
-
Initial Acidification: Adjust the initial pH of the sample solution to between 1.8 and 2.0 using 0.1 M HCl. This ensures the complete protonation of the carboxylic acid group before titration begins.[10]
-
Titration Setup: Place the beaker on a magnetic stirrer, immerse the calibrated pH electrode, and position the burette filled with 0.1 M NaOH.
-
Titration Procedure: Begin adding the NaOH titrant in small increments (e.g., 0.1-0.2 mL). After each addition, allow the pH reading to stabilize before recording the total volume of NaOH added and the corresponding pH.[16]
-
Endpoint Region: As the pH begins to change more rapidly (approaching the equivalence point), reduce the increment size to obtain more data points in this critical region. Continue the titration until the pH reaches approximately 12.[10]
-
Data Analysis:
-
Plot the measured pH (y-axis) versus the volume of NaOH added (x-axis) to generate the titration curve.
-
Determine the equivalence point (Vₑ), which is the point of maximum slope on the curve. This can be found more accurately by plotting the first derivative (ΔpH/ΔV vs. V).
-
The pKa is equal to the pH at the half-equivalence point (Vₑ/2).[16]
-
-
Replication: Perform the titration at least in triplicate to ensure reliability and calculate the average pKa and standard deviation.[10]
-
Quantification by High-Performance Liquid Chromatography (HPLC)
This protocol describes a method for the quantitative analysis of gluconic acid in an aqueous sample using HPLC with Pulsed Amperometric Detection (PAD), a sensitive technique suitable for non-chromophoric compounds.[3]
-
Objective: To separate and quantify gluconic acid from a sample matrix.
-
Instrumentation & Materials:
-
HPLC system with a pump, autosampler, and column oven
-
Pulsed Amperometric Detector (PAD) with a gold working electrode
-
Anion exchange column (e.g., Hamilton RCX-10, 250 x 4.6 mm)
-
Gluconic acid reference standard
-
Sodium Hydroxide (NaOH), reagent grade
-
0.45 µm syringe filters
-
-
Methodology:
-
Mobile Phase Preparation: Prepare a 0.1 M NaOH solution using ultrapure water. Degas the solution thoroughly before use to prevent bubble formation in the system.
-
Standard Solution Preparation:
-
Prepare a stock solution of gluconic acid (e.g., 1000 mg/L) in ultrapure water.
-
Create a series of working standards (e.g., 1, 10, 50, 100, 250, 500 mg/L) by serial dilution of the stock solution with the mobile phase.
-
-
Sample Preparation: Dilute the sample with ultrapure water to ensure the gluconic acid concentration falls within the linear range of the calibration curve. Filter the diluted sample through a 0.45 µm syringe filter before injection.[3]
-
Chromatographic Conditions:
-
Column: Anion exchange column
-
Mobile Phase: 0.1 M NaOH (isocratic)
-
Flow Rate: 1.5 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 20 °C
-
-
Detector Settings (PAD): Set the pulse potentials and durations for the gold electrode (e.g., +200 mV, +700 mV, -900 mV for 300, 100, and 100 ms, respectively).
-
Analysis:
-
Inject the standard solutions in sequence from lowest to highest concentration to generate a calibration curve by plotting peak area against concentration.
-
Inject the prepared samples.
-
Identify the gluconic acid peak in the sample chromatograms by comparing its retention time to that of the standards.
-
-
Quantification: Calculate the concentration of gluconic acid in the samples by interpolating their peak areas on the calibration curve. Account for any dilution factors used during sample preparation.
-
Determination of Metal-Chelate Stability Constants by the Schubert Method
The Schubert ion-exchange method is a classic technique for determining the stability constants of metal-ligand complexes.[2][4]
-
Objective: To determine the conditional stability constant (K) for the complex formed between a metal ion and gluconate.
-
Principle: The method relies on the competitive equilibrium established between a metal ion (Mⁿ⁺), a complexing ligand (gluconate, L⁻), and a cation-exchange resin (R). By measuring the distribution of the metal ion between the solution and the resin in the presence and absence of the ligand, the stability of the M-L complex can be calculated.
-
Materials:
-
Cation-exchange resin (e.g., Dowex-50)
-
Gluconic acid (or sodium gluconate)
-
Salt of the metal ion of interest (e.g., CoCl₂, FeCl₃)
-
Buffer solutions to maintain constant pH
-
Appropriate analytical instrument to measure metal ion concentration (e.g., Atomic Absorption Spectroscopy, ICP-MS)
-
-
Methodology:
-
Resin Preparation: Convert the cation-exchange resin to the desired form (e.g., Na⁺ form) by washing it with a concentrated solution of the corresponding salt (e.g., NaCl) and then with deionized water until free of excess salt.
-
Determination of Distribution Coefficient (λ₀) without Ligand:
-
Prepare a series of solutions containing a known, low concentration of the metal ion at a constant pH and ionic strength.
-
Add a known mass of the prepared resin to each solution.
-
Agitate the mixtures until equilibrium is reached (e.g., 24 hours).
-
Separate the resin from the solution and measure the final concentration of the metal ion in the aqueous phase.
-
Calculate λ₀ as the ratio of metal concentration in the resin to the metal concentration in the solution.
-
-
Determination of Distribution Coefficient (λ) with Ligand:
-
Repeat the procedure from step 2, but add varying known concentrations of gluconate to each solution.
-
Measure the final metal ion concentration in the aqueous phase for each ligand concentration.
-
Calculate the distribution coefficient (λ) in the presence of the ligand for each sample.
-
-
Calculation of Stability Constant: The stability constant (K) for a 1:1 complex can be determined using the Schubert equation: (λ₀ / λ) - 1 = K * [L]
-
Where [L] is the concentration of the free ligand at equilibrium.
-
Plot (λ₀ / λ) - 1 versus [L]. The slope of the resulting straight line gives the stability constant, K.[4]
-
-
Controls: Ensure that the pH and ionic strength are kept constant throughout all experiments and that the resin does not absorb the ligand or the metal-ligand complex.[4]
-
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. amecj.com [amecj.com]
- 5. tandfonline.com [tandfonline.com]
- 6. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 7. youtube.com [youtube.com]
- 8. A Precise Method for Processing Data to Determine the Dissociation Constants of Polyhydroxy Carboxylic Acids via Potentiometric Titration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. creative-bioarray.com [creative-bioarray.com]
- 10. prod-docs.megazyme.com [prod-docs.megazyme.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. Gluconic acid - Wikipedia [en.wikipedia.org]
- 15. asdlib.org [asdlib.org]
- 16. files01.core.ac.uk [files01.core.ac.uk]
